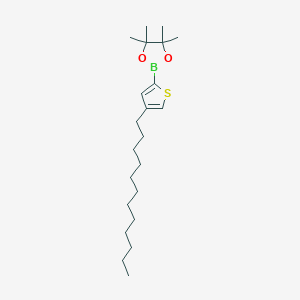![molecular formula C32H54O2S2Sn2 B1375818 (4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) CAS No. 1098102-95-4](/img/structure/B1375818.png)
(4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)
Übersicht
Beschreibung
“(4,8-Bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane)” is an organic dye with high IPCE values containing two triphenylamine units as co-donors . It is useful for the preparation of efficient dye-sensitized solar cells .
Synthesis Analysis
The synthesis of this compound involves a simple electron-donating monomer 2,6-dibromo-4,8-bis (octyloxy)benzo .Molecular Structure Analysis
The molecular structure of this compound is planar and symmetrical . This structure enables better π-π stacking and good electron delocalization, which encourages charge transport .Chemical Reactions Analysis
This compound has been used in the fabrication of organic photovoltaics (OPVs) with blended active layers . It has also been used in the construction of a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 61.0 to 65.0 °C, a boiling point of 632.3±50.0 °C (Predicted), and a density of 1.349±0.06 g/cm3 (Predicted) .Wissenschaftliche Forschungsanwendungen
Photoelectric Materials
(4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) plays a significant role in the synthesis of novel photoelectric materials. For instance, it's used in the chemical polymerization of conjugated polymers like poly (4,8-bis((2-octyldodecyl)oxy)benzo(1,2-b:4,5-b')dithiophene-co-p-didecyloxybenzene) (PBTB). These polymers exhibit reversible electrochromic properties and can switch colors between different oxidation states, making them suitable for applications like multi-colored displays. They also showcase fast response times and high coloration efficiency, demonstrating their potential in electrochromic devices (Xu, Zhao, & Fan, 2015).
Photovoltaic Materials
The compound is a key monomer in synthesizing materials for polymer solar cells. Research indicates that polymers derived from this compound, when used as donor materials in polymer solar cells (PSCs), can achieve power conversion efficiencies in a certain range under specific illumination conditions. These findings suggest its usefulness in the field of renewable energy, particularly in enhancing the performance of solar cells (Oh et al., 2015).
Organic Solar Cells
The compound serves as a critical building block in the design and synthesis of materials for organic solar cells. It's involved in creating materials that provide a balance between solubility, electronic properties, and photovoltaic performance. For instance, some studies involve synthesizing electron-donating materials based on the compound for organic solar cells with specific configurations, demonstrating its versatility and potential for improving power conversion efficiency in solar cell applications (Sylvianti et al., 2018).
Electrochromic and Semiconductor Materials
Further research highlights the use of (4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) in tuning the band gap, color switching, optical contrast, and redox stability of electrochromic materials. Such materials are solution-processable and exhibit distinct electrochromic performance, indicating their potential in various electronic and optical applications. Additionally, the compound is integral in synthesizing semiconducting polymers with applications in organic photovoltaic cells, further underlining its significance in advanced material science (Xu et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4,8-dioctoxy-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O2S2.6CH3.2Sn/c1-3-5-7-9-11-13-17-27-23-21-15-19-30-26(21)24(22-16-20-29-25(22)23)28-18-14-12-10-8-6-4-2;;;;;;;;/h15-16H,3-14,17-18H2,1-2H3;6*1H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHNVAGJGMNTLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C2C=C(SC2=C(C3=C1SC(=C3)[Sn](C)(C)C)OCCCCCCCC)[Sn](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H54O2S2Sn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857036 | |
| Record name | [4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']bisthiene-2,6-diyl]bis(trimethylstannane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
772.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) | |
CAS RN |
1098102-95-4 | |
| Record name | [4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']bisthiene-2,6-diyl]bis(trimethylstannane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stannane, 1,1'-[4,8-bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl]bis[1,1,1-trimethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






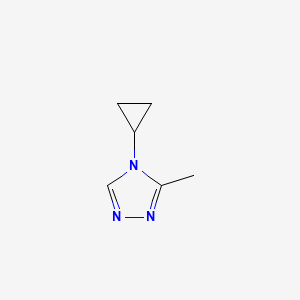
![[(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride](/img/structure/B1375743.png)
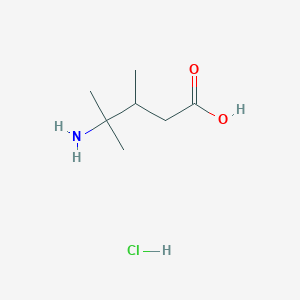

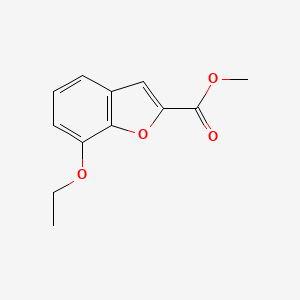
![6-bromo-N-[(4-methylphenyl)methyl]hexanamide](/img/structure/B1375748.png)
![1-Benzyl 9-tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B1375751.png)
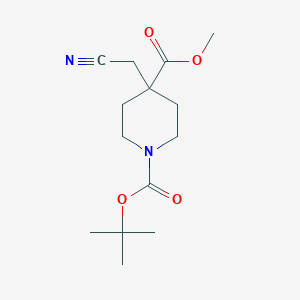

![2-Benzyl-2-azaspiro[4.4]nonan-6-one](/img/structure/B1375755.png)
